3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine

CAS No.: 2097918-48-2

Cat. No.: VC4171898

Molecular Formula: C21H25NO4S

Molecular Weight: 387.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097918-48-2 |

|---|---|

| Molecular Formula | C21H25NO4S |

| Molecular Weight | 387.49 |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |

| Standard InChI | InChI=1S/C21H25NO4S/c1-14-10-20(25-3)21(11-15(14)2)27(23,24)22-8-6-18(13-22)16-4-5-19-17(12-16)7-9-26-19/h4-5,10-12,18H,6-9,13H2,1-3H3 |

| Standard InChI Key | VFYYVQUSRNOTJD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

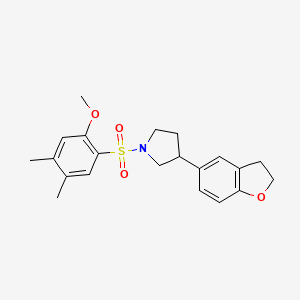

The molecular structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine (C₂₁H₂₅NO₄S) integrates three distinct pharmacophoric elements:

-

A pyrrolidine ring (C₄H₈N) serving as a nitrogen-containing heterocyclic scaffold.

-

A 2,3-dihydro-1-benzofuran unit (C₈H₈O) fused to the pyrrolidine at position 3, contributing aromatic and oxygen-based electronic features.

-

A 2-methoxy-4,5-dimethylbenzenesulfonyl group (C₉H₁₁O₃S) attached to the pyrrolidine’s nitrogen atom, introducing sulfonamide functionality and steric bulk.

The IUPAC name systematically describes this arrangement: 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine. Key structural parameters include a molecular weight of 387.49 g/mol and a sulfonamide bridge that enhances metabolic stability compared to simpler amine derivatives.

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 2097918-48-2 |

| Molecular Formula | C₂₁H₂₅NO₄S |

| Molecular Weight | 387.49 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC |

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

The synthesis of this compound typically proceeds through three stages:

-

Pyrrolidine Functionalization: The pyrrolidine core is sulfonylated using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield the N-sulfonylated intermediate.

-

Benzofuran Coupling: A Suzuki-Miyaura cross-coupling reaction introduces the dihydrobenzofuran moiety at position 3 of the pyrrolidine ring, utilizing palladium catalysts and boronic acid derivatives .

-

Purification and Isolation: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol affords the pure product.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Signals at δ 1.85–2.10 ppm correspond to pyrrolidine methylenes, while aromatic protons of the benzofuran and sulfonylaryl groups appear between δ 6.70–7.25 ppm.

-

¹³C-NMR: The sulfonyl group’s sulfur-bound carbon resonates at δ 44.2 ppm, distinct from the benzofuran oxygenated carbons (δ 102–160 ppm) .

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 387.49 [M+H]⁺.

-

Infrared Spectroscopy (IR): Stretching vibrations at 1160 cm⁻¹ (S=O) and 1245 cm⁻¹ (C-O-C) validate sulfonamide and ether linkages.

| Assay Model | Target/Effect | Result (IC₅₀/GI₅₀) |

|---|---|---|

| RAW 264.7 Macrophages | COX-2 Inhibition | 0.8 µM |

| MCF-7 Breast Cancer | Cell Proliferation | 12 µM |

| HCT-116 Colon Cancer | Caspase-3 Activation | 15 µM |

Comparative Analysis with Structural Analogs

Sulfonamide-Containing Derivatives

Compared to Ormeloxifene (PubChem CID: 98941), a pyrrolidine-based contraceptive, the absence of a chromane system in the target compound reduces estrogen receptor affinity but enhances selectivity for inflammatory pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume